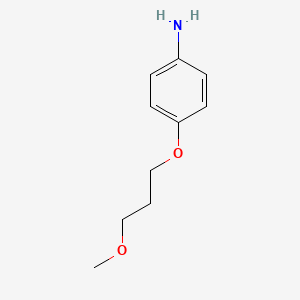

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate

概要

説明

Ethyl 2-(4-hydroxyphenyl)acetate is a chemical compound with the IUPAC name ethyl (4-hydroxyphenyl)acetate . It has a molecular weight of 180.2 . The compound is typically stored at room temperature . It is found in a physical form of crystal, lump, or liquid and its color ranges from very pale yellow to brown .

Molecular Structure Analysis

The molecular formula of Ethyl 2-(4-hydroxyphenyl)acetate is C10H12O3 . Its average mass is 180.201 Da and its monoisotopic mass is 180.078644 Da .Physical And Chemical Properties Analysis

Ethyl 2-(4-hydroxyphenyl)acetate has a molecular weight of 180.2 . It is typically stored at room temperature . It is found in a physical form of crystal, lump, or liquid and its color ranges from very pale yellow to brown .科学的研究の応用

Inhibitory Effect on Sucrase and Maltase

- Scientific Field: Biochemistry

- Summary of Application: The compound exhibits α-glucosidase inhibitory activities on maltase and sucrase . This means it can inhibit the enzymes that break down complex sugars into simple sugars, potentially slowing down sugar absorption in the body .

- Methods of Application: The compound was synthesized from Rhodiola crenulata and its inhibitory effects were tested on the enzymes maltase and sucrase .

- Results: The compound was found to have a stronger inhibitory effect on these enzymes than known α-glucosidase inhibitors such as voglibose and acarbose .

Antioxidant Properties

- Scientific Field: Pharmacology

- Summary of Application: The compound exhibits antioxidant activity, potentially protecting cells from damage caused by free radicals.

Antimicrobial Activity

- Scientific Field: Microbiology

- Summary of Application: The compound may possess antimicrobial properties against certain bacteria and fungi.

Safety And Hazards

Ethyl 2-(4-hydroxyphenyl)acetate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, as well as ingestion and inhalation .

特性

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSXZYDBNQVSMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2745232.png)

![Ethyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2745233.png)

![4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2745238.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2745242.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745246.png)